molecular formula C9H9N3O2S B1610232 Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 59488-80-1

Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1610232
CAS No.: 59488-80-1
M. Wt: 223.25 g/mol
InChI Key: QSPORVCPSXHMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with a molecular formula of C9H9N3O2S. It is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, followed by cyclization with formic acid to yield the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Properties

IUPAC Name

ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-6(10)5-3-11-4-12-8(5)15-7/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPORVCPSXHMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=CN=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442458
Record name ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59488-80-1
Record name ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.